![molecular formula C14H9ClF2O2 B2552110 (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone CAS No. 1712958-76-3](/img/structure/B2552110.png)
(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone" is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with chlorophenyl and methanone groups, which are often explored for their anti-mycobacterial, anticancer, and antimicrobial properties.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of aryl alcohols with halogenated butyrophenones in the presence of a base and a phase transfer catalyst, as reported in the synthesis of phenyl cyclopropyl methanones . Another method includes a condensation reaction in glacial acetic acid for the synthesis of benzene-1,3,5-triyltris((4-chlorophenyl)methanone) . These methods could potentially be adapted for the synthesis of "(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography . These studies often reveal the presence of intramolecular hydrogen bonds, halogen interactions, and other non-covalent interactions that can influence the stability and reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to form complexes with metals , as well as their potential to undergo further chemical transformations, such as reduction to alcohols or methylenes . The presence of functional groups like chlorophenyl and methanone suggests that "(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone" may also participate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through techniques like Hirshfeld surface analysis, energy framework calculations, and thermal analysis . These studies provide information on the stability, intermolecular interactions, and electronic properties of the compounds, which are important for understanding their behavior in different environments.
Relevant Case Studies
Case studies involving similar compounds have demonstrated their potential as anti-tubercular , anticancer , and antimicrobial agents . For instance, certain phenyl cyclopropyl methanones have shown activity against M. tuberculosis and multidrug-resistant strains . Additionally, derivatives of 3-Chlorophenyl methanone have exhibited potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal activities .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation Pathways
Research on chlorophenyl compounds, closely related to (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone, emphasizes their environmental presence, primarily due to industrial activities, and their degradation pathways. Chlorophenols (CPs), a group of chemicals that includes chlorophenyl derivatives, have been identified as significant precursors of dioxins in processes like Municipal Solid Waste Incineration (MSWI). These compounds, arising from incomplete combustion and other pathways, can transform into more toxic compounds, necessitating studies on their degradation and impact on the environment. This understanding is crucial for developing strategies to mitigate their adverse effects and for the design of greener chemical processes (Peng et al., 2016).
Analytical and Environmental Chemistry Applications
The degradation of chlorinated phenols, including compounds structurally similar to (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone, has been extensively studied, showcasing the potential of Zero Valent Iron (ZVI) and bimetallic systems for efficient dechlorination. These studies contribute significantly to our understanding of remediation technologies for detoxifying chlorophenol-contaminated waters and soils, demonstrating the critical role of advanced materials in environmental chemistry (Gunawardana, Singhal, & Swedlund, 2011).
Role in Microbial Methanogenesis
The exploration of microbial methanogenesis in anoxic environments reveals the importance of compounds like (3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone in understanding greenhouse gas emissions. Methanogenesis, the biological production of methane, involves pathways that could be influenced by the presence of chlorophenyl derivatives, providing insights into the microbial degradation of pollutants and the natural carbon cycle. This knowledge is pivotal for environmental biotechnology applications, aiming to reduce methane emissions from wetlands, rice paddies, and other anaerobic ecosystems (Conrad, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c15-11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)19-14(16)17/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSINXGHOAFQILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(3-(difluoromethoxy)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

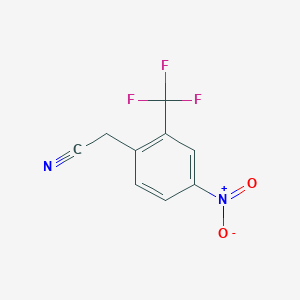
![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)
![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)
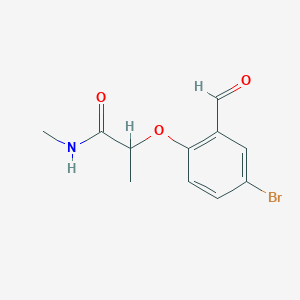
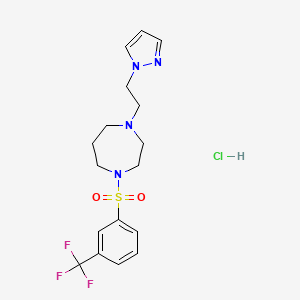
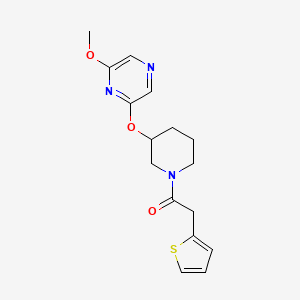
![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide](/img/structure/B2552043.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)
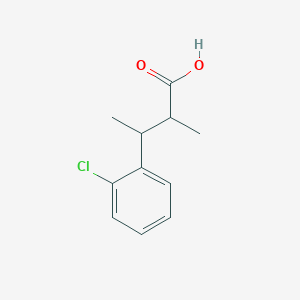
![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2552049.png)
![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)